
(3S,4S)-4-phenyloxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S,4S)-4-phenyloxane-3-carboxylic acid” is a compound that contains a carboxylic acid group (-COOH) and a phenyl group (a benzene ring). The (3S,4S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “S” in (3S,4S) stands for “Sinister”, which is Latin for left . This suggests that the molecule has a specific three-dimensional structure.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxane ring, phenyl group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in reactions such as esterification and amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .Scientific Research Applications
Medicinal Chemistry and Anticancer Research
Cinnamic acid derivatives, including compounds structurally related to “(3S,4S)-4-phenyloxane-3-carboxylic acid,” have shown significant anticancer potentials. These derivatives have been underutilized in medicinal research despite their rich medicinal tradition. Their chemical structure, allowing for various substitutions and modifications, has led to a renewed interest in their synthesis and biological evaluation for antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Applications
Lactic acid, produced via the fermentation of sugars present in biomass, is a key hydroxycarboxylic acid with numerous derivatives, including “this compound.” These derivatives serve as feedstocks for the green chemistry sector, contributing to the synthesis of biodegradable polymers, pyruvic acid, acrylic acid, and various esters. The biotechnological routes for producing these compounds highlight the versatility and potential for sustainable chemical production (Gao, Ma, & Xu, 2011).
Environmental Science and Remediation
Carboxylic acids, like “this compound,” play a crucial role in environmental remediation, particularly in the reduction of hazardous substances. For example, the detoxification process mediated by carboxylic acids for Cr(VI) to Cr(III) showcases the potential of these compounds in treating contaminated waters and sites. The mechanisms involve coordination with metals and electron donation capabilities, highlighting the environmental significance of carboxylic acids in pollution remediation (Jiang et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3S,4S)-4-phenyloxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSHMVXBFVCQX-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

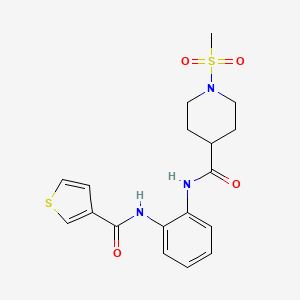
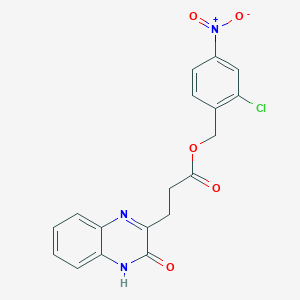
![3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2694897.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)
![3-(3-methoxyphenyl)-1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2694901.png)
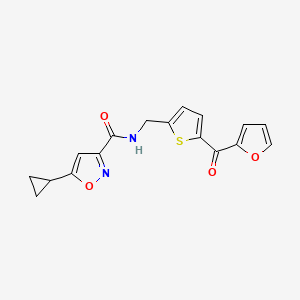

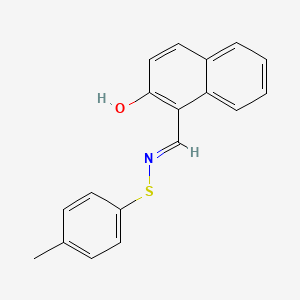
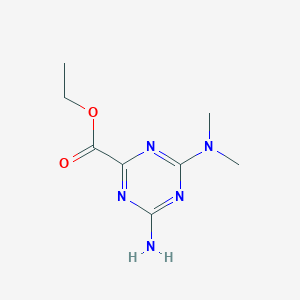
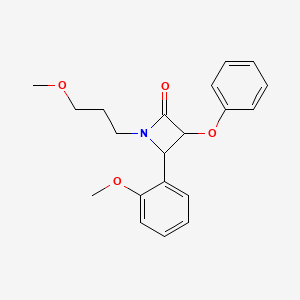

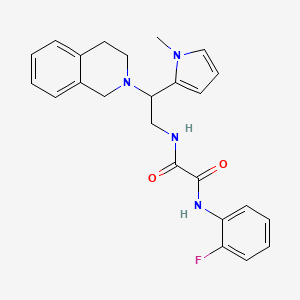
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)